molecular formula C13H19NO5S B7715339 methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate

methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate

Cat. No. B7715339
M. Wt: 301.36 g/mol
InChI Key: HYAZMULUEGCCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate, also known as MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a synthetic derivative of the natural compound, estradiol, and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate involves its binding to the estrogen receptor and activation of downstream signaling pathways. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to have a higher binding affinity for the estrogen receptor than estradiol, which may contribute to its anti-proliferative effects on breast cancer cells.
Biochemical and Physiological Effects:
methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has a variety of biochemical and physiological effects. It has been shown to have anti-proliferative effects on breast cancer cells, as well as anti-inflammatory effects in animal models of inflammation. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate in lab experiments is its high binding affinity for the estrogen receptor, which makes it a useful tool for studying estrogen receptor signaling pathways. However, one limitation of using methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is its synthetic nature, which may limit its applicability to natural systems.

Future Directions

There are several future directions for research on methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate. One area of research is the potential use of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate as a therapeutic agent for breast cancer. Another area of research is the development of more natural derivatives of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate that may have broader applicability to natural systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate and its potential use in various scientific research applications.

Synthesis Methods

The synthesis of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate involves the reaction of 4-hydroxybenzenesulfonamide with acetic anhydride and triethylamine to form the intermediate, 4-acetoxybenzenesulfonamide. This intermediate is then reacted with prop-2-en-1-ol and sodium hydride to form the final product, methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate.

Scientific Research Applications

Methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been extensively studied for its potential use in scientific research. One of the main applications of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is in the study of estrogen receptor signaling pathways. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to bind to the estrogen receptor and activate downstream signaling pathways, which can be used to study the effects of estrogen on various physiological processes.
Another application of methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate is in the study of breast cancer. methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate has been shown to have anti-proliferative effects on breast cancer cells, making it a potential therapeutic agent for the treatment of breast cancer.

properties

IUPAC Name

methyl 2-[4-(2-methylpropylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-10(2)8-14-20(16,17)12-6-4-11(5-7-12)19-9-13(15)18-3/h4-7,10,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAZMULUEGCCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {4-[(2-methylpropyl)sulfamoyl]phenoxy}acetate

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